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Compound of Interest

Compound Name: Mutanolysin

Cat. No.: B13387153 Get Quote

For researchers, scientists, and drug development professionals working with Gram-positive

bacteria, efficient and reliable cell lysis is paramount. Mutanolysin, a muralytic enzyme that

cleaves the peptidoglycan layer of bacterial cell walls, is a powerful tool for applications ranging

from DNA and RNA isolation to the formation of protoplasts for drug screening and genetic

manipulation. However, with multiple commercial sources available, selecting the optimal

product can be a challenge. This guide provides a comprehensive comparison of commercially

available Mutanolysin, supported by experimental protocols and data presentation to aid in

your selection process.

Performance Comparison of Commercial
Mutanolysin Sources
The following table summarizes the product specifications of Mutanolysin from several

prominent suppliers. It is important to note that direct, independent comparative studies are not

readily available in published literature. Therefore, this data is based on the information

provided by the manufacturers. Researchers are encouraged to perform their own in-house

validation to determine the best product for their specific application.
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Supplier
Product
Name/Num
ber

Source
Organism

Specific
Activity

Formulation
Key
Features

Sigma-

Aldrich

(Merck)

Mutanolysin

from

Streptomyces

globisporus

ATCC 21553

(e.g., M9901,

SAE0092)[1]

[2]

Streptomyces

globisporus

≥4,000

units/mg

protein

(biuret)[1]

Lyophilized

powder, may

contain

Ficoll® and

sodium

succinate

buffer salts

Some

products are

tested for the

absence of

contaminatin

g DNA,

making them

suitable for

microbiome

research.

GeneON

BioScience

Mutanolysin

Lyophilisate

recombinant

Recombinant

(expressed in

Bacteria)

>10,000

U/mg

Lyophilized

powder

Recombinant

origin may

offer higher

purity and lot-

to-lot

consistency.

Creative

Enzymes

Native

Streptomyces

globisporus

ATCC 21553

Mutanolysin

(NATE-0464)

Streptomyces

globisporus

Information

available

upon inquiry

Not specified

Offers native

enzyme from

the classical

source

organism.

A&A

Biotechnolog

y

Recombinant

Mutanolysin

Recombinant

(expressed in

a GRAS

status host)

Not specified

in units/mg,

unit definition

provided

Not specified

Claims

superior

purity and

affordability

compared to

native

alternatives.
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United States

Biological

Mutanolysin

(M9150)

Streptomyces

globisporus

≥4,000

units/mg

protein

White to off-

white powder

containing

Ficoll® and

sodium

succinate

buffer salts

Provides

detailed

information

on purity and

unit definition.

Molecular

Depot

Mutanolysin

from

Streptomyces

globisporus

(B2015239)

Streptomyces

globisporus

≥4,000

units/mg

protein

Powder

Marketed for

various

biochemical

applications.

Note: The unit definition for Mutanolysin activity is generally consistent across suppliers: One

unit will produce a ΔA600 of 0.01 per minute at pH 6.0 and 37°C using a suspension of

Streptococcus faecalis cell walls as the substrate.

Key Performance Indicators and Experimental
Evaluation
To objectively compare different sources of Mutanolysin, researchers should consider the

following key performance indicators and the experimental protocols to assess them.

Specific Activity
Specific activity (units per milligram of protein) is a critical measure of enzyme potency. A

higher specific activity indicates a more active enzyme preparation.

This protocol is adapted from the Sigma-Aldrich technical bulletin for Mutanolysin.

Materials:

Mutanolysin from different commercial sources

Substrate: Lyophilized Streptococcus faecalis cell walls (e.g., Sigma-Aldrich M3440)
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Assay Buffer: 50 mM MES, pH 6.0, with 1 mM MgCl₂

Enzyme Diluent: 50 mM TES, pH 7.0, with 1 mM MgCl₂

Spectrophotometer capable of reading at 600 nm and maintaining a temperature of 37°C

Cuvettes

Procedure:

Substrate Preparation: Reconstitute the lyophilized S. faecalis cell walls in Assay Buffer to an

absorbance (A600) of 0.45-0.65. Keep the suspension on ice.

Enzyme Preparation: Immediately before use, prepare a solution of Mutanolysin in cold

Enzyme Diluent to a concentration of approximately 200 units/mL.

Assay: a. Pipette 1 mL of the substrate suspension into a cuvette and place it in the

spectrophotometer thermostatted at 37°C. b. Monitor the A600 until the reading is stable. c.

Add 20-40 µL of the diluted enzyme solution to the cuvette and mix by inversion. d.

Immediately start recording the decrease in A600 for at least 5 minutes, taking readings

every 30 seconds.

Calculation: a. Determine the maximum linear rate of decrease in A600 per minute

(ΔA600/min). b. Calculate the enzyme activity using the following formula: Units/mL =

(ΔA600/min) / 0.01

Diagram of the Mutanolysin Enzymatic Activity Assay Workflow
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Caption: Workflow for determining Mutanolysin enzymatic activity.

Purity
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The purity of an enzyme preparation is crucial, as contaminants can interfere with downstream

applications. SDS-PAGE is a standard method to assess protein purity.

Materials:

Mutanolysin samples from different commercial sources

Laemmli sample buffer (with and without a reducing agent like β-mercaptoethanol)

Precast or hand-cast polyacrylamide gels (e.g., 12-15%)

SDS-PAGE running buffer

Protein molecular weight standards

Coomassie Brilliant Blue or silver stain

Electrophoresis apparatus and power supply

Procedure:

Sample Preparation: Mix equal amounts of Mutanolysin solution and Laemmli sample

buffer. Heat the samples at 95-100°C for 5 minutes (or as recommended for the specific

protein to avoid aggregation).

Electrophoresis: Load the prepared samples and molecular weight standards into the wells

of the polyacrylamide gel. Run the gel according to the manufacturer's instructions until the

dye front reaches the bottom.

Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein

bands.

Analysis: Analyze the gel for the presence of a single major band at the expected molecular

weight of Mutanolysin (~23 kDa) and the absence or minimal presence of other bands,

which would indicate impurities.

Lot-to-Lot Consistency
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For long-term projects and reproducible results, it is essential that the performance of the

enzyme is consistent from one manufacturing batch to another.

To assess lot-to-lot consistency, researchers should ideally obtain samples from different lots of

the same product from a chosen supplier. The following should be compared:

Specific Activity: Perform the enzymatic activity assay on each lot. The results should be

within a narrow, acceptable range.

Purity: Run SDS-PAGE for each lot to ensure a consistent purity profile.

Functional Performance: Test each lot in a standard application, such as bacterial lysis for

DNA extraction, and compare the yield and quality of the extracted DNA.

Application-Specific Performance
The ultimate test of a Mutanolysin source is its performance in your specific application. Below

are detailed protocols for two common applications.

Bacterial Cell Lysis for Genomic DNA Extraction
This protocol is a general guideline and may need optimization for specific bacterial strains.

Materials:

Overnight culture of Gram-positive bacteria

Lysis Buffer (e.g., 50 mM Tris-HCl, 10 mM EDTA, pH 8.0)

Mutanolysin

Proteinase K

RNase A

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

Isopropanol
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70% Ethanol

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

Harvest bacterial cells from an overnight culture by centrifugation.

Wash the cell pellet with TE buffer and resuspend in Lysis Buffer.

Add Mutanolysin to a final concentration of 100-500 units/mL. The optimal concentration

may vary depending on the bacterial strain.

Incubate at 37°C for 30-60 minutes.

Add Proteinase K and SDS to aid in lysis and protein degradation.

Incubate at 55°C for 1-2 hours.

Add RNase A and incubate at 37°C for 30 minutes.

Perform phenol:chloroform extraction to remove proteins.

Precipitate the genomic DNA with isopropanol.

Wash the DNA pellet with 70% ethanol and air dry.

Resuspend the DNA in TE buffer.

Diagram of the Bacterial Cell Lysis Workflow for DNA Extraction
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Caption: Workflow for genomic DNA extraction from Gram-positive bacteria using

Mutanolysin.

Protoplast/Spheroplast Formation
This protocol is a general starting point for the generation of protoplasts, which are cells with

their cell wall completely removed, or spheroplasts, which have a partially removed cell wall.

Materials:

Log-phase culture of Gram-positive bacteria

Protoplast Buffer (e.g., Tris-HCl buffer containing an osmotic stabilizer like sucrose, sorbitol,

or raffinose)

Mutanolysin

Lysozyme (optional, can be used in combination with Mutanolysin for some strains)

Procedure:

Harvest log-phase bacterial cells by centrifugation.

Wash the cells with Protoplast Buffer.

Resuspend the cells in Protoplast Buffer.

Add Mutanolysin (and lysozyme if needed) to the cell suspension. The optimal enzyme

concentration needs to be determined empirically.

Incubate at 37°C and monitor the formation of spherical protoplasts/spheroplasts under a

phase-contrast microscope. The incubation time will vary depending on the bacterial strain

and enzyme concentration.

Once the desired level of protoplast formation is achieved, gently harvest the protoplasts by

centrifugation at a low speed.

Carefully resuspend the protoplasts in fresh Protoplast Buffer for downstream applications.
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Mechanism of Action
Mutanolysin is an N-acetylmuramidase that hydrolyzes the β-1,4-N-acetylmuramyl-N-

acetylglucosamine linkage in the peptidoglycan polymer of bacterial cell walls. This action

weakens the cell wall, leading to cell lysis in hypotonic solutions or the formation of osmotically

sensitive protoplasts in isotonic solutions.

Diagram of Mutanolysin's Mechanism of Action

Peptidoglycan Structure

NAG NAMβ-1,4 NAGβ-1,4
Peptide

Side ChainNAMβ-1,4

Mutanolysin Hydrolysis of
β-1,4 linkage

Click to download full resolution via product page

Caption: Mutanolysin cleaves the β-1,4 linkage between NAM and NAG in peptidoglycan.

Conclusion
The choice of a commercial Mutanolysin source can significantly impact the success and

reproducibility of your research. While manufacturers provide valuable information on their

products, in-house validation is crucial. By systematically evaluating key performance

indicators such as specific activity, purity, and lot-to-lot consistency using the standardized

protocols provided in this guide, researchers can make an informed decision and select the

Mutanolysin product that best suits their needs. Furthermore, optimizing the enzyme

concentration and incubation time for specific applications will ensure efficient and reliable

results in your experimental workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b13387153?utm_src=pdf-body
https://www.benchchem.com/product/b13387153?utm_src=pdf-body
https://www.benchchem.com/product/b13387153?utm_src=pdf-body-img
https://www.benchchem.com/product/b13387153?utm_src=pdf-body
https://www.benchchem.com/product/b13387153?utm_src=pdf-body
https://www.benchchem.com/product/b13387153?utm_src=pdf-body
https://www.benchchem.com/product/b13387153?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13387153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 变溶菌素 来源于球孢链霉菌 ATCC&nbsp;21553 free of DNA contaminants, suitable for
Microbiome research, lyophilized powder, ≥4000 units/mg protein (biuret) | Sigma-Aldrich
[sigmaaldrich.com]

2. ムタノリシン from Streptomyces globisporus ATCC 21553 free of DNA contaminants,
suitable for Microbiome research, lyophilized powder, ≥4000 units/mg protein (biuret) |
Sigma-Aldrich [sigmaaldrich.com]

To cite this document: BenchChem. [A Researcher's Guide to Commercial Mutanolysin: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13387153#benchmarking-different-commercial-
sources-of-mutanolysin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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